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molecular formula C13H15NO3 B026502 1-Cbz-4-Piperidone CAS No. 19099-93-5

1-Cbz-4-Piperidone

Cat. No. B026502
M. Wt: 233.26 g/mol
InChI Key: VZOVOHRDLOYBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06180759B2

Procedure details

A mixture of 40 kg of N-benzyloxycarbonyl) succinimide and 26 kg (175 mol) of 4-piperidone hydrochloride hydrate in 38.8 kg of water and 88 kg of tetrahydrofuran is stirred at about 15° C. until dissolution is complete (˜15 minutes). N-methylmorpholine (22.8 kg) is added to the agitated mixture (exothermic) while maintaining the temperature at or below 20° C. The reaction mixture is agitated at about 20° C. for 2.5 hours, at which point HPLC indicates complete reaction. The mixture is diluted with 115.2 kg of methyl tert-butyl ether and 38.8 kg of water and is agitated at about 20° C. for 5 minutes. Agitation is stopped, the layers are allowed to separate, and the aqueous (lower) layer is removed and discarded. The organic layer is washed twice with 129.6 kg of water (agitate 5 minutes, separate phases, remove/discard aqueous [lower] phase). The organic layer is washed with 5.2 kg of NaCl in 46.8 kg of water (agitate 5 minutes, separate phases, remove/discard aqueous [lower] layer). The organic layer is treated with 11.5 kg of MgSO4, with agitation for 1 hour, then the mixture is filtered. The reactor is rinsed with 8 kg of methyl tert-butyl ether (filtered, combined with main filtrate; total filtrate water content: 0.52%). The filtrate volume is reduced by half via distillation at reduced pressure at 30° C. Vacuum is broken to nitrogen and the residue is cooled to 20° C. (pot residue water content: 0.43%). The residue is diluted with 57.6 kg of methyl tert-butyl ether, then mixture volume is reduced again by half via distillation under vacuum at 30° C. Vacuum is released to nitrogen and the mixture is cooled to 20° C. (pot residue water content: 0.25%). This is repeated 5 additional times. The final pot residue is diluted with 28.8 kg of methyl tert-butyl ether and mixed for 5 minutes, then assayed for water content and content of 1-phenylmethoxycarbonyl-4-piperidone (water: 0.05%; wt/wt assay 1-phenylmethoxycarbonyl-4-piperidone: 22.66 wt%, 35.36 kg, 155 mole, 88.6% yield.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 kg
Type
reactant
Reaction Step One
Quantity
88 kg
Type
reactant
Reaction Step One
Name
Quantity
38.8 kg
Type
solvent
Reaction Step One
Quantity
22.8 kg
Type
reactant
Reaction Step Two
Quantity
115.2 kg
Type
solvent
Reaction Step Three
Name
Quantity
38.8 kg
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])N[C:4](=O)[CH2:3][CH2:2]1.O.Cl.[NH:10]1[CH2:15][CH2:14][C:13](=[O:16])[CH2:12][CH2:11]1.O1[CH2:21][CH2:20][CH2:19]C1.CN1CC[O:26][CH2:25]C1>O.C(OC)(C)(C)C>[C:2]1([CH2:1][O:7][C:25]([N:10]2[CH2:15][CH2:14][C:13](=[O:16])[CH2:12][CH2:11]2)=[O:26])[CH:21]=[CH:20][CH:19]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(N1)=O)=O
Name
Quantity
26 kg
Type
reactant
Smiles
O.Cl.N1CCC(CC1)=O
Name
Quantity
88 kg
Type
reactant
Smiles
O1CCCC1
Name
Quantity
38.8 kg
Type
solvent
Smiles
O
Step Two
Name
Quantity
22.8 kg
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
115.2 kg
Type
solvent
Smiles
C(C)(C)(C)OC
Name
Quantity
38.8 kg
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
is stirred at about 15° C. until dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(˜15 minutes)
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at or below 20° C
STIRRING
Type
STIRRING
Details
The reaction mixture is agitated at about 20° C. for 2.5 hours, at which point HPLC
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
reaction
STIRRING
Type
STIRRING
Details
is agitated at about 20° C. for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
the aqueous (lower) layer is removed
WASH
Type
WASH
Details
The organic layer is washed twice with 129.6 kg of water (agitate 5 minutes, separate phases, remove/discard aqueous [lower] phase)
Duration
5 min
WASH
Type
WASH
Details
The organic layer is washed with 5.2 kg of NaCl in 46.8 kg of water (agitate 5 minutes, separate phases, remove/discard aqueous [lower] layer)
Duration
5 min
ADDITION
Type
ADDITION
Details
The organic layer is treated with 11.5 kg of MgSO4, with agitation for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
The reactor is rinsed with 8 kg of methyl tert-butyl ether (filtered, combined with main filtrate; total filtrate water content: 0.52%)
DISTILLATION
Type
DISTILLATION
Details
The filtrate volume is reduced by half via distillation at reduced pressure at 30° C
TEMPERATURE
Type
TEMPERATURE
Details
the residue is cooled to 20° C. (pot residue water content: 0.43%)
ADDITION
Type
ADDITION
Details
The residue is diluted with 57.6 kg of methyl tert-butyl ether
DISTILLATION
Type
DISTILLATION
Details
mixture volume is reduced again by half via distillation under vacuum at 30° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 20° C. (pot residue water content: 0.25%)
ADDITION
Type
ADDITION
Details
The final pot residue is diluted with 28.8 kg of methyl tert-butyl ether
ADDITION
Type
ADDITION
Details
mixed for 5 minutes
Duration
5 min

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)COC(=O)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 155 mol
AMOUNT: MASS 35.36 kg
YIELD: PERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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